molecular formula C22H19NO6 B12145003 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one

5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one

Cat. No.: B12145003
M. Wt: 393.4 g/mol
InChI Key: YRGMNLDVSIICHW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:

  • Position 5: A 3-ethoxyphenyl group, contributing aromaticity and electron-donating effects via the ethoxy substituent.
  • Position 4: A furan-2-carbonyl moiety, introducing a planar, heterocyclic acyl group.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility.

This structural configuration suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H19NO6/c1-2-27-15-7-3-6-14(12-15)19-18(20(24)17-9-5-11-29-17)21(25)22(26)23(19)13-16-8-4-10-28-16/h3-12,19,25H,2,13H2,1H3

InChI Key

YRGMNLDVSIICHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Three-Component Reaction with Triethyl Orthoformate

A scalable approach involves reacting 5-(3-ethoxyphenyl)furan-2(3H)-one 7 with triethyl orthoformate 4 and furfurylamine 8 in anhydrous isopropyl alcohol under reflux. The reaction proceeds via imine formation, followed by cyclization to yield the pyrrol-2-one core.

Reaction Conditions

ComponentMolar RatioSolventTemperatureTimeYield
Furan-2(3H)-one 7 1.0i-PrOHReflux25 min75%
Triethyl orthoformate1.2
Furfurylamine 8 1.1

This method is notable for its short reaction time and high regioselectivity, attributed to the electron-donating ethoxy group stabilizing the intermediate enolate.

Cyclization of N-(Furfuryl) Precursors

Acid-Catalyzed Cyclization

N-(Furfuryl)anthranilamide derivatives undergo cyclization in HCl/AcOH (1:1 v/v) at 80°C for 6 hours. The furan ring opens to form a diketone intermediate, which cyclizes to the pyrrol-2-one structure.

Key Observations

  • Alkyl or aryl groups on the amide nitrogen reduce cyclization efficiency due to steric hindrance.

  • Stepwise cyclization (diketone isolation followed by acetic acid treatment) improves yields to 82% for sterically hindered substrates.

Functional Group Introduction

Acylation at the C4 Position

The furan-2-carbonyl group is introduced via Friedel-Crafts acylation using furan-2-carbonyl chloride in dichloromethane with AlCl₃ as a catalyst. Reaction at 0°C for 2 hours achieves 68% yield.

Optimization Data

CatalystSolventTemperatureTimeYield
AlCl₃CH₂Cl₂0°C2 h68%
FeCl₃CH₂Cl₂25°C4 h45%

Alkylation at the N1 Position

Furan-2-ylmethyl groups are introduced via nucleophilic substitution. Treatment of 3-hydroxy-pyrrol-2-one with furfuryl bromide in DMF using K₂CO₃ as a base at 60°C for 8 hours yields 73% product.

One-Pot Tandem Reactions

Diels-Alder/iEDDA/rDA Sequence

A tandem Diels-Alder/inverse electron-demand Diels-Alder (iEDDA) reaction constructs the pyrrol-2-one scaffold in one pot. Using 3-ethoxyphenylacetylene 9 and furan-2-carboxaldehyde 10 with 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTz) in toluene at 45°C for 24 hours achieves 88% yield.

Advantages

  • Regioselective formation of β-substituted pyrrol-2-ones.

  • Halogenated intermediates allow post-functionalization via cross-coupling.

Optimization and Scalability

Solvent and Catalyst Screening

EntrySolventCatalystYieldPurity (HPLC)
1TolueneNone62%95%
2DMFCuI55%89%
3AcetonitrileTFA88%98%

Trifluoroacetic acid (TFA) in acetonitrile provides optimal protonation for cyclization, minimizing side reactions.

Temperature Effects

Elevating the reaction temperature from 25°C to 45°C reduces cyclization time from 48 hours to 12 hours but requires careful monitoring to prevent decomposition.

Challenges and Solutions

Stereochemical Control

The C3 hydroxy group’s configuration is sensitive to reaction conditions. Using chiral auxiliaries like (R)-BINOL during acylation achieves 92% enantiomeric excess (ee).

Purification Strategies

  • Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted furan-2-carbonyl chloride.

  • Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system operating at 100°C with a residence time of 10 minutes achieves 85% yield, reducing batch variability.

Green Chemistry Approaches

  • Solvent-free mechanochemical grinding of 5-(3-ethoxyphenyl)furan-2(3H)-one and furfurylamine with K₂CO₃ yields 78% product.

  • Photocatalytic methods using TiO₂ under UV light reduce energy consumption by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 9.49 (t, J = 5.8 Hz, 1H, NH), 7.80–7.75 (m, 2H, furan-H), 6.85 (s, 1H, C3-OH).

  • HRMS : m/z calcd for C₂₅H₂₃NO₆ [M + H]⁺: 434.1601; found: 434.1603.

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exocyclic double bond and intramolecular hydrogen bonding between C3-OH and the carbonyl group .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In material science, the compound’s structural features may be exploited for the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID Substituent at Position 5 Acyl Group at Position 4 Substituent at Position 1 Key Differences vs. Target Compound Potential Impact Reference
Target 3-ethoxyphenyl Furan-2-carbonyl Furan-2-ylmethyl
1 4-ethoxyphenyl 3-fluoro-4-methoxybenzoyl Furan-2-ylmethyl Para-ethoxy phenyl; fluorinated acyl Altered receptor binding due to electronic effects
2 4-hydroxy-3-methoxyphenyl Furan-2-carbonyl 3-methoxypropyl Polar substituents (hydroxy, methoxy) Increased solubility; modified pharmacokinetics
3 3-ethoxyphenyl Benzofuran-2-carbonyl Morpholin-4-ylpropyl Bulkier benzofuran acyl; morpholine group Enhanced lipophilicity; altered target selectivity
4 3-chlorophenyl 5-methyl-2-furoyl (2R)-tetrahydrofuranmethyl Chlorine substituent; chiral substituent Increased metabolic stability; stereospecific activity
5 4-(benzyloxy)-3-methoxyphenyl 2-methyl-dihydrobenzofuran-5-carbonyl Diethylaminoethyl Bulky acyl; tertiary amine substituent Improved blood-brain barrier penetration
7 3-propoxyphenyl Furan-2-carbonyl Diethylaminoethyl Longer alkoxy chain (propoxy) Higher hydrophobicity; prolonged half-life
10 4-ethylphenyl 3-fluoro-4-methylbenzoyl Furan-2-ylmethyl Ethylphenyl vs. ethoxyphenyl; fluorinated acyl Reduced polarity; potential for enhanced membrane permeability
11 3-ethoxy-4-hydroxyphenyl Benzofuran-2-carbonyl Thiadiazolyl-fluorobenzyl Thiadiazole-thioether substituent Possible protease inhibition or antiviral activity

Electronic and Steric Effects

  • Ethoxy Position : The target compound’s 3-ethoxyphenyl group (meta substitution) may confer distinct electronic effects compared to para-substituted analogues (e.g., Compound 1). Meta substitution can reduce steric hindrance in binding pockets .
  • Fluorinated acyl groups (Compounds 1, 10) may improve metabolic stability via reduced oxidative metabolism .

Solubility and Pharmacokinetics

  • Polar groups (e.g., hydroxyl in Compound 2, morpholine in Compound 3) increase water solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., diethylaminoethyl in Compound 5) can enhance tissue distribution but risk off-target interactions .

Biological Activity

5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Pyrrolone Core : A five-membered ring containing nitrogen and oxygen.
  • Furan Rings : Two furan moieties that contribute to its reactivity.
  • Ethoxy Group : An ethoxy substituent that may influence biological interactions.

Molecular Formula

The molecular formula is C19H19O4C_{19}H_{19}O_4 with a molecular weight of approximately 319.36 g/mol.

Pharmacological Effects

Preliminary studies indicate that compounds with similar structural features exhibit various pharmacological effects, including:

  • Antiviral Activity : Compounds containing furan and pyrrolone structures have shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV) and HIV .
  • Antioxidant Properties : The presence of multiple functional groups suggests potential antioxidant capabilities, which can protect against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

  • HCV Inhibition : A study on related compounds showed significant inhibition of HCV replication through suppression of cyclooxygenase enzymes, indicating that 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one may have similar effects .
  • Cytotoxicity Assays : In vitro assays revealed that related pyrrolone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Binding Affinity

Research indicates that the compound interacts with various biological targets. For example, binding affinity studies show promising results against specific enzymes involved in viral replication, with some related compounds demonstrating an IC50IC_{50} value in the low micromolar range .

Synthesis Pathways

The synthesis of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one typically involves multiple steps:

  • Formation of Pyrrolone Core : Starting from readily available precursors, the pyrrolone ring is constructed through cyclization reactions.
  • Introduction of Furan Moieties : Furan rings are introduced via electrophilic aromatic substitution or similar methods.
  • Functional Group Modifications : The ethoxy group and carbonyl functionalities are added in subsequent steps to achieve the desired structure.

Summary Table of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationAmines, CarbonylsPyrrolone formation
2Electrophilic SubstitutionFuran derivativesFuran integration
3FunctionalizationEthanol, AcidsFinal compound synthesis

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key conditions include:

  • Temperature : 60–80°C for cyclization (optimized to avoid side reactions) .
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
  • Catalysts/Reagents : Acid chlorides (e.g., furan-2-carbonyl chloride) and sodium hydride for acylations .
  • Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., hydroxy group at δ 10–12 ppm, furan protons at δ 6–7 ppm) .
  • FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • HRMS : Validates molecular weight (e.g., expected m/z for C₂₃H₂₁NO₇: 447.13) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, and what factors contribute to variability?

  • Methodological Answer :

  • Key Variables :
FactorImpactExample from Evidence
TemperatureHigher yields at 70°C vs. 50°C due to reduced side products .: 46% yield at 209°C vs. 63% at 138°C .
Solvent PolarityPolar solvents (DMSO) enhance acylation efficiency .
Purification MethodRecrystallization from ethanol improves purity over column chromatography .
  • Contradiction Analysis : Lower yields in (46%) vs. (86%) may stem from differences in aryl substituent reactivity or purification efficiency .

Q. What mechanistic insights explain the reactivity of the pyrrolone core under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the hydroxyl group enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., alkylation) .
  • Basic Conditions : Deprotonation of the hydroxy group stabilizes enolate intermediates, enabling condensations or Michael additions .
  • Kinetic Studies : Use time-resolved NMR to monitor intermediate formation (e.g., enolate vs. acylated products) .

Q. How do substituents (e.g., 3-ethoxy-phenyl, furan-2-ylmethyl) influence biological activity?

  • Methodological Answer :

  • Furan Moieties : Enhance π-π stacking with biological targets (e.g., enzyme active sites) .
  • Ethoxy Group : Increases lipophilicity, improving membrane permeability (logP calculations recommended) .
  • Structure-Activity Relationship (SAR) : Compare with analogs in and ; replace ethoxy with methoxy to assess potency changes .

Data Contradiction and Analysis

Q. Why do melting points and yields vary significantly across similar pyrrolone derivatives?

  • Analysis :

  • Substituent Effects : Bulky groups (e.g., 4-chlorophenyl in ) increase melting points (209°C) vs. smaller groups (138°C for 4-hydroxyphenyl) .
  • Crystallinity : Recrystallization solvents (ethanol vs. PE/ethyl acetate) impact crystal packing and purity .
  • Yield Discrepancies : achieved 86% yield via optimized stoichiometry, while used excess reagents leading to by-products .

Methodological Recommendations

Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?

  • Answer :

  • DFT Calculations : Model transition states for cyclization steps (e.g., Gaussian or ORCA software) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2) .
  • MD Simulations : Assess stability of pyrrolone-protein complexes over 100-ns trajectories (GROMACS) .

Tables for Key Data

Table 1 : Comparative Synthesis Data from and

CompoundSubstituentsYield (%)Melting Point (°C)Purification Method
15m4-Aminophenyl46209–211Column Chromatography
15l4-Methoxyphenyl86256–258Recrystallization

Table 2 : Functional Group Contributions to Bioactivity

GroupRoleExample Target
Furan-2-carbonylEnhances binding affinityTyrosine kinase
3-Ethoxy-phenylModulates solubilityCytochrome P450

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